8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one
Description
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one is a chromone derivative characterized by a benzopyran-4-one core with distinct substituents: a chloromethyl group at position 8, methoxy at position 7, and methyl groups at positions 2 and 3. Chromones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, bromomethyl-substituted chromones are synthesized via radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride , while aminomethyl derivatives are formed via condensation reactions with amines .
Properties
CAS No. |
67428-57-3 |
|---|---|
Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
8-(chloromethyl)-7-methoxy-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C13H13ClO3/c1-7-8(2)17-13-9(12(7)15)4-5-11(16-3)10(13)6-14/h4-5H,6H2,1-3H3 |
InChI Key |
IUEZUACPJJGGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CCl)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 7-methoxy-2,3-dimethyl-4H-chromen-4-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to ensure high selectivity and yield .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental safety. The use of environmentally friendly catalysts and solvents is preferred. For instance, the use of ionic liquids or surfactant micelles as catalysts has been reported to be effective and less hazardous .
Chemical Reactions Analysis
Types of Reactions
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 8-(hydroxymethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Reduction: The carbonyl group in the chromenone core can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of 8-(azidomethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one or 8-(thiocyanatomethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Oxidation: Formation of 8-(hydroxymethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one.
Reduction: Formation of 8-(chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-ol.
Scientific Research Applications
Medicinal Chemistry
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one serves as a precursor for synthesizing various pharmacologically active compounds. Its unique structure allows for modifications that can lead to new potential anticancer and antimicrobial agents. The chloromethyl group is particularly significant for forming covalent bonds with biological targets, enhancing the compound's therapeutic potential.
Case Study : In one study, derivatives of this compound were synthesized and tested for anticancer activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer therapeutics.
Biological Studies
The compound is utilized in studies aimed at understanding the mechanisms of action of chromenone derivatives. Researchers explore how these compounds interact with biological targets such as proteins and nucleic acids.
Example Application : Research has demonstrated that 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one can inhibit specific enzymes involved in cancer cell proliferation. This inhibition is attributed to the covalent modification of enzyme active sites by the chloromethyl group.
Chemical Biology
In chemical biology, this compound is employed to develop chemical probes that facilitate the study of biological pathways and processes. Its ability to selectively react with nucleophilic sites makes it a valuable tool for probing cellular mechanisms.
Research Insight : The development of probes based on this compound has enabled scientists to visualize and quantify specific biological interactions in live cells, providing insights into cellular dynamics and signaling pathways.
Industrial Applications
Beyond its research applications, 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one is also used in the synthesis of specialty chemicals and polymers with tailored properties. Its unique chemical structure allows it to participate in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Physical Properties
- Melting Points: Halogenated chromones (e.g., bromomethyl derivatives) exhibit higher melting points (164–178°C) compared to aminomethyl derivatives (113°C) .
- Solubility : Methoxy and methyl groups enhance lipophilicity, while polar substituents (e.g., hydroxyl) improve aqueous solubility.
Biological Activity
8-(Chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one, also known as a derivative of benzopyran, is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and pharmacological potential of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of 8-(chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one typically involves chloromethylation of a precursor compound. The general method includes:
- Starting Material : 7-methoxy-2,3-dimethyl-4H-chromen-4-one.
- Chloromethylation : The precursor undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
- Purification : The product is purified through recrystallization or chromatography to ensure high purity.
Anticancer Properties
Research indicates that benzopyran derivatives exhibit significant anticancer activity. For instance, compounds similar to 8-(chloromethyl)-7-methoxy-2,3-dimethyl-4H-1-benzopyran-4-one have shown antiproliferative effects against various cancer cell lines. Notably:
- IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells .
- Selectivity : These compounds were less cytotoxic to normal cell lines (e.g., HEK-293), indicating a degree of selectivity that is desirable in anticancer drug development .
The mechanism of action for this class of compounds often involves:
- Covalent Bonding : The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, disrupting key biological processes and leading to cell death or inhibition of proliferation.
- Induction of Apoptosis : Studies have shown that certain benzopyran derivatives can induce apoptosis in cancer cells at specific concentrations .
Pharmacological Properties
Benzopyran derivatives are recognized for their broad spectrum of pharmacological activities beyond anticancer effects:
- Antioxidant Activity : They exhibit significant antioxidant properties which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation markers in vitro.
- Antimicrobial Activity : Certain compounds have shown effectiveness against various microbial strains .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H13ClO3 |
| Molecular Weight | 252.69 g/mol |
| CAS Number | 67428-57-3 |
| Biological Activities | Anticancer, Antioxidant, Anti-inflammatory |
| IC50 (MDA-MB-231) | 5.2–22.2 μM |
| Selectivity (HEK-293) | IC50 > 100 μM |
Case Studies
Several studies have evaluated the biological activity of benzopyran derivatives:
- Study on Antiproliferative Activity :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
